1,1'-Biphenyl, 2,2',4,6-tetramethyl- CAS 89970-02-5 properties
1,1'-Biphenyl, 2,2',4,6-tetramethyl- CAS 89970-02-5 properties
An In-Depth Technical Guide to 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (CAS 89970-02-5) and its Isomers: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction to Tetramethylbiphenyls
Biphenyl and its derivatives are a significant class of organic compounds, forming the structural backbone for numerous materials and pharmacologically active molecules.[1] The addition of methyl groups to the biphenyl scaffold introduces steric and electronic modifications that significantly influence the molecule's conformation, reactivity, and physical properties. Tetramethylbiphenyls, in particular, exhibit unique characteristics due to the interplay of these effects.
The substitution pattern of the methyl groups dictates the degree of steric hindrance around the central C-C bond, which in turn affects the rotational barrier and the planarity of the two phenyl rings.[2] This can lead to a phenomenon known as atropisomerism, where the rotation around the single bond is restricted to such an extent that stereoisomers can be isolated.[3]
This guide will focus on the available data for various tetramethylbiphenyl isomers to provide a predictive framework for understanding the properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of tetramethylbiphenyls are primarily influenced by their molecular weight and the steric interactions of the methyl groups. The following table summarizes key properties for related isomers, providing a basis for estimating the properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
| Property | 2,2',6,6'-tetramethylbiphenyl | 3,3',4,4'-tetramethylbiphenyl | 2,2',5,5'-tetramethylbiphenyl | 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (Predicted) |
| CAS Number | 4036-43-5[4] | 4920-95-0[5] | 3075-84-1[6] | 89970-02-5 |
| Molecular Formula | C₁₆H₁₈[4] | C₁₆H₁₈[5] | C₁₆H₁₈[6] | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [4] | 210.31 g/mol [5] | 210.31 g/mol [6] | 210.31 g/mol |
| Melting Point | Not available | Not available | 48-51 °C[6] | Likely a low-melting solid or oil |
| Boiling Point | Not available | Not available | 282.3±35.0 °C at 760 mmHg[6] | Expected to be similar to isomers |
| Density | Not available | Not available | 1.0±0.1 g/cm³[6] | Expected to be around 1.0 g/cm³ |
For 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the presence of three ortho-methyl groups (two on one ring and one on the other) would create significant steric hindrance, leading to a non-planar conformation.[2] This steric strain can influence its physical properties, such as its melting and boiling points, when compared to less hindered isomers.
Synthesis of Tetramethylbiphenyls
The synthesis of tetramethylbiphenyls can be achieved through several established cross-coupling methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biphenyl derivatives.[7][8] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), aryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., toluene, DMF, or a mixture with water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via a copper-catalyzed coupling of two aryl halides.[9][10] While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.[11]
General Protocol for Ullmann Reaction:
-
An aryl halide is heated with a stoichiometric amount of copper powder or a copper salt.
-
The reaction is typically carried out at high temperatures (often >200 °C) in a high-boiling solvent or neat.
-
The reaction progress is monitored, and upon completion, the mixture is cooled.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
Caption: Simplified schematic of the Ullmann homocoupling reaction.
For the synthesis of the asymmetrically substituted 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, a cross-coupling method like the Suzuki-Miyaura reaction would be more appropriate than the Ullmann homocoupling.
Spectroscopic Properties (Predicted)
The spectroscopic properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- can be predicted based on the analysis of its isomers and general principles of spectroscopy.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl groups. The methyl protons would appear as singlets in the aliphatic region (around 2.0-2.5 ppm). Due to the asymmetry of the molecule, all four methyl groups would likely be chemically non-equivalent, giving rise to four distinct singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for all 16 carbon atoms. The chemical shifts of the aromatic carbons would be in the range of 120-140 ppm, while the methyl carbons would appear at around 20-25 ppm. The asymmetry of the molecule would result in 16 unique carbon signals.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of C₁₆H₁₈.[4] Fragmentation patterns would likely involve the loss of methyl groups (M-15) and other characteristic fragments of the biphenyl core.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Reactivity and Potential Applications
The reactivity of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is expected to be influenced by the steric hindrance around the biphenyl linkage. The bulky methyl groups may hinder reactions that require attack at the aromatic rings. However, the biphenyl core can still undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing methyl groups.[12]
Substituted biphenyls have found applications in various fields, including:
-
Liquid Crystals: The rigid biphenyl core is a common structural motif in liquid crystal molecules.[12]
-
Pharmaceuticals: The biphenyl scaffold is present in a number of drugs, where it can act as a key pharmacophore.[12]
-
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used in the development of materials for OLEDs due to their electronic properties.[12]
-
Asymmetric Catalysis: Chiral biphenyls are used as ligands in asymmetric catalysis.[13]
While specific applications for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- have not been reported, its structural features suggest potential utility in materials science and as a building block in organic synthesis.
Safety and Handling
Specific toxicological data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not available. However, based on the safety information for related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The ecological and toxicological properties of this specific compound have not been thoroughly investigated.[14]
Conclusion
While direct experimental data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (CAS 89970-02-5) is scarce, a comprehensive understanding of its probable properties can be derived from the analysis of its structural isomers and the fundamental principles of organic chemistry. The steric hindrance imparted by the three ortho-methyl groups is expected to be a dominant factor in its conformation, reactivity, and physical properties. The synthetic methodologies and spectroscopic interpretations presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this and other substituted biphenyl compounds. Further experimental investigation is necessary to fully elucidate the specific characteristics of this particular isomer.
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